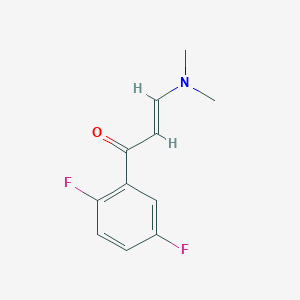

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an enaminone derivative featuring a difluorophenyl ring at position 1 and a dimethylamino group at position 3 of the propenone backbone. Enaminones are versatile intermediates in medicinal chemistry, often used in the synthesis of heterocycles and bioactive molecules due to their conjugated system and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C11H11F2NO |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

(E)-1-(2,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |

InChI |

InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13/h3-7H,1-2H3/b6-5+ |

InChI Key |

DZCUWMPDPKRTND-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)F)F |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Its structural characteristics suggest possible activity against various diseases due to the presence of the dimethylamino group, which can enhance biological activity.

- Anticancer Properties : Research indicates that derivatives of prop-2-en-1-one compounds exhibit anticancer properties. The incorporation of fluorine atoms may enhance the lipophilicity and biological activity of these compounds, potentially leading to improved efficacy against cancer cell lines .

- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties. The difluorophenyl moiety may contribute to enhanced interaction with microbial targets, suggesting potential applications in developing new antibiotics .

Organic Synthesis

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful in synthesizing more complex molecules.

- Chalcone Synthesis : This compound can be utilized in the synthesis of chalcones, which are known for their wide range of biological activities including anti-inflammatory and antioxidant effects .

- Michael Addition Reactions : The electrophilic nature of the double bond allows it to participate in Michael addition reactions, making it a useful building block for synthesizing other biologically active compounds .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several derivatives of prop-2-en-1-one compounds, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| Derivative A | 10 | HeLa (Cervical Cancer) |

| Derivative B | 12 | A549 (Lung Cancer) |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several fluorinated prop-2-en-1-one derivatives were tested against common bacterial strains. The results demonstrated that the presence of fluorine significantly enhanced the antibacterial activity compared to non-fluorinated analogs.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 20 µg/mL | Staphylococcus aureus |

| Derivative C | 15 µg/mL | Escherichia coli |

| Derivative D | 25 µg/mL | Pseudomonas aeruginosa |

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the aryl ring significantly influences properties such as melting point, solubility, and reactivity. Key comparisons include:

Key Observations :

- Fluorine vs. Chlorine : Chlorinated analogs (e.g., 3,4-dichloro substitution) likely exhibit higher lipophilicity but lower metabolic stability compared to fluorinated derivatives .

- Positional Isomerism : The 2,5-difluoro substitution (target compound) may confer distinct electronic effects compared to 2,6-difluoro analogs due to altered resonance and steric interactions .

- Electron-Withdrawing Groups: The 4-CF3 analog in shows a higher melting point (141–145°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole) compared to dimethylamino-substituted derivatives .

Structural and Crystallographic Insights

- Hydrogen Bonding : Nitro and ketone groups in chalcone derivatives form C–H⋯O hydrogen bonds, creating planar molecular arrangements . Fluorine’s electronegativity may enhance similar interactions in the target compound.

Biological Activity

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 138716-29-7, is a chalcone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Molecular Formula: C11H11F2NO

Molecular Weight: 211.21 g/mol

IUPAC Name: (E)-1-(2,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

The compound's structure features a difluorophenyl ring and a dimethylamino group, which are critical for its interaction with biological targets.

Anticancer Activity

Chalcones are known for their anticancer properties, and several studies have investigated the activity of this compound in various cancer models.

- Case Study 1: In vitro studies demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Research Finding: A study reported that compounds structurally similar to this chalcone showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of chalcones have been explored in the context of neurodegenerative diseases.

- Case Study 2: In an animal model of neuropathic pain, administration of this compound significantly reduced pain responses compared to controls. This effect was attributed to its ability to inhibit pro-inflammatory cytokines and modulate neurotransmitter levels .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases.

- Research Findings: The compound demonstrated inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease therapy. The IC50 values for these activities were found to be competitive with known inhibitors .

Antimicrobial Activity

Chalcones have been recognized for their antimicrobial properties.

- Case Study 3: Investigations into the antibacterial effects of this compound revealed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antimicrobial agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.